![molecular formula C15H10BrNO3 B2377040 (E)-3-(4-bromophenyl)-1-(4-nitrophenyl)prop-2-en-1-one CAS No. 13909-51-8](/img/structure/B2377040.png)
(E)-3-(4-bromophenyl)-1-(4-nitrophenyl)prop-2-en-1-one
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Overview
Description
(E)-3-(4-bromophenyl)-1-(4-nitrophenyl)prop-2-en-1-one, also known as 4-Bromo-4'-nitrostilbene-2,2'-disulfonic acid (BNDS), is a chemical compound with the molecular formula C15H10BrNO4S2. BNDS is a fluorescent dye that has been widely used in scientific research for imaging and detecting biological molecules.
Scientific Research Applications
Optical and Electronic Properties
Nonlinear Optical Properties : Chalcone derivatives, including those similar to the compound , demonstrate significant second and third-order nonlinear optical (NLO) properties, making them suitable for various semiconductor devices and NLO applications (Shkir et al., 2019), (D’silva et al., 2012).
Solvent Polarity Effects : The photophysical properties of certain chalcone derivatives are influenced by solvent polarity, indicating significant intramolecular charge transfer interactions. This can be crucial for understanding their behavior in different environments (Kumari et al., 2017).
Synthesis and Structural Analysis
Synthesis and Characterization : Various methods are employed to synthesize and characterize related chalcone compounds, contributing to a deeper understanding of their structural and functional properties (Mahmoud, 2014), (Thanigaimani et al., 2015).
Molecular Structure Analysis : Studies have focused on the detailed molecular structure of similar chalcone derivatives, revealing insights into their geometrical parameters and electronic properties, which are essential for potential applications in material science (Zaini et al., 2018).
Potential Applications
LED and Solar Cell Fabrication : Certain chalcone derivatives demonstrate high optical transmittance and photoluminescence properties, indicating their potential use in LED and solar cell fabrication (Davanagere & Jayarama, 2019).
Antioxidant Activity : Some chalcones, including bromophenyl-prop-2-en-1-one derivatives, exhibit antioxidant properties, although their potency varies (Brahmana et al., 2021).
Electronic and NLO Properties : Investigations into the electronic and NLO properties of chalcone derivatives reveal potential applications in material science and electronics (Balachandran et al., 2018).
Mechanism of Action
Target of Action
It’s known that this compound belongs to a class of flavonoids called chalcones . Chalcones have been found to interact with a variety of molecular targets, including enzymes, receptors, and ion channels, which contribute to their diverse pharmacological activities .
Mode of Action
aeruginosa . This suggests that the compound may interact with its targets in a way that disrupts bacterial cell function, leading to their death .
Biochemical Pathways
Given its antibacterial activity, it’s plausible that it interferes with essential bacterial processes such as cell wall synthesis, protein synthesis, or dna replication .
Pharmacokinetics
A study has shown that similar chalcone derivatives exhibited less cytotoxicity against the normal cho cell line and inhibited selected human cancer cell lines more effectively as compared to standard doxorubicin . This suggests that these compounds may have favorable ADME properties that contribute to their bioavailability and therapeutic efficacy .
Result of Action
The result of the action of (E)-3-(4-bromophenyl)-1-(4-nitrophenyl)prop-2-en-1-one is the inhibition of bacterial growth, as evidenced by its antibacterial activity against E. coli, B. subtilis, and P. aeruginosa . In addition, it has been shown to inhibit selected human cancer cell lines effectively .
properties
IUPAC Name |
(E)-3-(4-bromophenyl)-1-(4-nitrophenyl)prop-2-en-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrNO3/c16-13-6-1-11(2-7-13)3-10-15(18)12-4-8-14(9-5-12)17(19)20/h1-10H/b10-3+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFLUWJRKMBXCSC-XCVCLJGOSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)C2=CC=C(C=C2)[N+](=O)[O-])Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C(=O)C2=CC=C(C=C2)[N+](=O)[O-])Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(4-bromophenyl)-1-(4-nitrophenyl)prop-2-en-1-one |
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